Emap-II-derived peptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Emap-II-derived peptide, also known as Endothelial Monocyte-Activating Polypeptide II, is a tumor-derived cytokine that plays a significant role in various biological processes. It is known for its pro-inflammatory, pro-apoptotic, and anti-angiogenic properties. This peptide is involved in the regulation of endothelial cells, monocytes, and neutrophils, and has been studied for its potential in cancer therapy due to its ability to inhibit angiogenesis and induce apoptosis in tumor cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Emap-II-derived peptide is typically synthesized using recombinant DNA technology. The gene encoding the peptide is cloned into an expression vector, which is then introduced into a host cell, commonly Escherichia coli. The host cells are cultured under specific conditions to express the peptide, which is subsequently purified using techniques such as affinity chromatography and lyophilization .

Industrial Production Methods: For industrial-scale production, the recombinant this compound is produced in bioreactors. The process involves the fermentation of genetically modified Escherichia coli cells, followed by cell lysis and purification of the peptide. The purified peptide is then formulated into a lyophilized powder for storage and distribution .

Analyse Chemischer Reaktionen

Types of Reactions: Emap-II-derived peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the peptide’s stability, activity, and interactions with other molecules.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents are used to study the oxidative stability of the peptide.

Reduction: Reducing agents such as dithiothreitol (DTT) are employed to investigate the peptide’s disulfide bond formation and reduction.

Substitution: Various chemical groups can be introduced into the peptide structure using reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the this compound. These derivatives are analyzed to understand the peptide’s functional properties and potential modifications .

Wissenschaftliche Forschungsanwendungen

Emap-II-derived peptide has a wide range of scientific research applications:

Chemistry: It is used to study protein-protein interactions, peptide stability, and chemical modifications.

Biology: The peptide is involved in research on cell signaling, apoptosis, and angiogenesis.

Medicine: this compound is being investigated for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis.

Industry: The peptide is used in the development of diagnostic assays and therapeutic formulations

Wirkmechanismus

Emap-II-derived peptide exerts its effects through several molecular targets and pathways:

Pro-inflammatory Activity: It induces the expression of pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells to the site of inflammation.

Pro-apoptotic Activity: The peptide activates apoptotic pathways in endothelial cells and tumor cells, leading to programmed cell death.

Anti-angiogenic Activity: this compound inhibits the formation of new blood vessels by targeting endothelial cells and disrupting angiogenic signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Emap-II-derived peptide is unique compared to other similar compounds due to its dual role in promoting apoptosis and inhibiting angiogenesis. Similar compounds include:

Tumor Necrosis Factor-alpha (TNF-alpha): A cytokine with pro-inflammatory and pro-apoptotic properties.

Interleukin-1 (IL-1): A cytokine involved in inflammatory responses.

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes to sites of inflammation

Eigenschaften

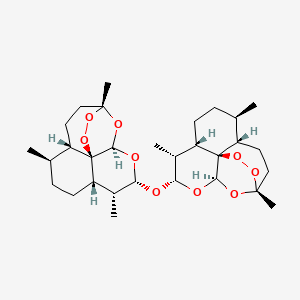

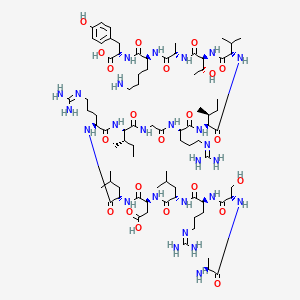

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H142N26O22/c1-14-42(9)61(105-69(119)52(24-20-32-92-81(88)89)97-70(120)53(33-39(3)4)100-72(122)55(36-59(112)113)101-71(121)54(34-40(5)6)99-66(116)51(23-19-31-91-80(86)87)98-73(123)57(38-108)103-64(114)44(11)83)74(124)93-37-58(111)95-49(22-18-30-90-79(84)85)68(118)106-62(43(10)15-2)76(126)104-60(41(7)8)75(125)107-63(46(13)109)77(127)94-45(12)65(115)96-50(21-16-17-29-82)67(117)102-56(78(128)129)35-47-25-27-48(110)28-26-47/h25-28,39-46,49-57,60-63,108-110H,14-24,29-38,82-83H2,1-13H3,(H,93,124)(H,94,127)(H,95,111)(H,96,115)(H,97,120)(H,98,123)(H,99,116)(H,100,122)(H,101,121)(H,102,117)(H,103,114)(H,104,126)(H,105,119)(H,106,118)(H,107,125)(H,112,113)(H,128,129)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t42-,43-,44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUKYFHKFHPYMT-JJRSMFPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H142N26O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1832.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.